(1s)-1-(5-chloro(2-pyridyl))ethylamine

Catalog No.
S3457147
CAS No.
937400-05-0
M.F
C7H9ClN2
M. Wt
156.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1s)-1-(5-chloro(2-pyridyl))ethylamine

CAS Number

937400-05-0

Product Name

(1s)-1-(5-chloro(2-pyridyl))ethylamine

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)ethanamine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

HMFCMANDGJSIMX-YFKPBYRVSA-N

SMILES

CC(C1=NC=C(C=C1)Cl)N

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)N

Medicinal Chemistry:

(S)-1-(5-chloropyridin-2-yl)ethanamine is being explored for its potential as a modulator of various biological targets. Studies suggest that it may interact with specific enzyme receptors and signaling pathways, potentially impacting various physiological processes. However, the specific mechanisms of action and potential therapeutic benefits remain under investigation [1].

Source

[1] GlpBio. (n.d.). (S)-1-(5-chloropyridin-2-yl)ethan-1-amine.

Radiopharmaceutical Chemistry:

The molecule's structure and properties make it a potential candidate for the development of radiotracers for positron emission tomography (PET) imaging. PET is a non-invasive imaging technique used in medical research to visualize and assess biological processes within the body. The incorporation of radioactive isotopes into specific molecules allows for their targeted detection and monitoring within living organisms [2].

Source

[2] National Cancer Institute. (n.d.). Positron emission tomography (PET) scans.

(1s)-1-(5-chloro(2-pyridyl))ethylamine is a chiral amine compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 1-position. Its molecular formula is C8_{8}H10_{10}ClN, and it has a molecular weight of approximately 171.63 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and biological interactions, making it a compound of interest in various fields including medicinal chemistry and organic synthesis.

Types of Reactions

  • Oxidation: This compound can undergo oxidation to form N-oxides, which are often more reactive and can serve as intermediates in further chemical transformations.
  • Reduction: Reduction reactions can yield various derivatives, depending on the reducing agent employed. Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: The chlorine atom on the pyridine ring can be substituted by other nucleophiles such as amines or thiols, allowing for the synthesis of a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
  • Substitution: Nucleophilic substitution reactions generally require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

The biological activity of (1s)-1-(5-chloro(2-pyridyl))ethylamine is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. This compound may act as a ligand in enzyme-substrate interactions, potentially influencing metabolic pathways and biochemical processes. Its structural features allow it to bind effectively to biological targets, which may lead to therapeutic applications in drug development.

Synthetic Routes

The synthesis of (1s)-1-(5-chloro(2-pyridyl))ethylamine typically involves:

  • Starting Material: The reaction begins with 5-chloro-2-pyridinecarboxaldehyde.
  • Reductive Amination: This aldehyde is reacted with an appropriate amine source under reductive amination conditions, often in the presence of reducing agents such as sodium cyanoborohydride or palladium catalysts.

Industrial Production

In an industrial context, continuous flow processes may be employed to enhance yield and purity. Automated reactors and optimized reaction conditions are utilized to improve efficiency during large-scale production.

(1s)-1-(5-chloro(2-pyridyl))ethylamine has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in enzyme interaction studies and metabolic pathway research due to its binding capabilities.
  • Medicine: Potentially useful in developing new pharmaceuticals, given its ability to interact with various biological targets.
  • Industry: Employed in producing specialty chemicals and materials due to its versatile reactivity.

Studies investigating the interactions of (1s)-1-(5-chloro(2-pyridyl))ethylamine with biological targets reveal that the compound can form hydrogen bonds and engage in other non-covalent interactions. These interactions can lead to significant changes in target activity, making it valuable for understanding biochemical pathways and developing new therapeutic agents.

Similar Compounds

  • (1s)-1-(5-bromo(2-pyridyl))ethylamine
    • Structure: Contains bromine instead of chlorine.
    • Unique Feature: Higher reactivity due to the larger atomic size of bromine.
  • (1s)-1-(5-fluoro(2-pyridyl))ethylamine
    • Structure: Contains fluorine instead of chlorine.
    • Unique Feature: Fluorine's electronegativity may influence electronic properties differently than chlorine.
  • (1s)-1-(5-methyl(2-pyridyl))ethylamine
    • Structure: Contains a methyl group instead of chlorine.
    • Unique Feature: Alters steric hindrance compared to halogenated compounds.

Uniqueness

The uniqueness of (1s)-1-(5-chloro(2-pyridyl))ethylamine lies in its chlorine substituent, which can significantly influence its reactivity and interactions with biological targets compared to other similar compounds. The presence of chlorine allows for specific interactions that may not occur with other substituents, enhancing its potential applications in medicinal chemistry and organic synthesis.

Asymmetric Catalytic Approaches to Pyridylethylamine Scaffolds

Chiral pyridylethylamines are typically synthesized via enantioselective reductive amination or asymmetric hydrogenation. A landmark study by Rexit et al. demonstrated that chiral phosphoric acids (CPAs) catalyze the reductive amination of 2-pyridyl ketones with ammonium formate, yielding (1S)-1-(5-chloro(2-pyridyl))ethylamine derivatives in up to 98% yield and 94% enantiomeric excess (ee). The reaction proceeds through a dynamic kinetic resolution mechanism, where the CPA activates both the ketone and imine intermediates, with the pyridyl nitrogen enhancing transition-state stabilization via hydrogen bonding (Figure 1A).

Table 1: Performance of Chiral Catalysts in Reductive Amination

CatalystSubstrate ScopeYield (%)ee (%)Reference
CPA-15-Chloro-2-pyridyl ketones92–9888–94
Iridium/L3Aryl α-imino esters85–9690–96

Alternative methods include asymmetric transfer hydrogenation using iridium complexes with hybrid ferrocenylphosphine-phosphoramidite ligands (L3), which achieve 96% ee for α-aryl glycine analogs. However, substrate limitations persist for bulkier pyridyl groups, necessitating tailored ligand design.

Transition Metal-Mediated C–N Bond Formation Strategies

Transition metals enable precise C–N bond construction in pyridylethylamine frameworks. Palladium-catalyzed aminations using Buchwald-Hartwig conditions have been employed, though enantioselectivity remains challenging. A notable advance involves nickel-catalyzed cross-couplings under hydrogenation conditions. For example, Raney nickel-mediated hydrogenation of 2-pyridinone-5-aldehyde derivatives at 30 bar H₂ pressure yields chlorinated pyridyl intermediates, which are subsequently aminated.

Critical Factors in Metal-Catalyzed Systems:

  • Pressure: Elevated H₂ pressures (10–100 bar) improve conversion rates but risk over-reduction.
  • Ligand Architecture: P-Stereogenic diphosphines (e.g., Quinox-P*, L18a) enhance enantioselectivity in palladium systems, achieving 99% ee for N-tosylimines.
  • Solvent Effects: Ethanol and ethyl acetate optimize solubility and catalyst stability during workup.

Stereochemical Control in Chiral Pyridine Derivative Synthesis

Stereochemical outcomes depend on ligand-substrate interactions and reaction kinetics. Thiourea catalysts derived from (S)-1-(2-pyridyl)ethylamine (7a–f) exhibit modest enantioselectivity (14–35% ee) in aldol reactions due to weak Brønsted basicity at the pyridyl nitrogen. In contrast, TangPhos (L2) and SegPhos (L9b) ligands induce high stereocontrol via π-π stacking and steric shielding, as evidenced in iridium-catalyzed hydrogenations (Scheme 2).

Computational Insights:

  • Density functional theory (DFT) studies reveal that the pyridyl nitrogen in 2-pyridyl ketones stabilizes the imine intermediate through a six-membered transition state, reducing activation energy by 12 kcal/mol.
  • Axial chirality in binaphthyl-based ligands (L4) creates a rigid pocket that enforces facial selectivity during hydride transfer.

Table 2: Ligand Effects on Enantioselectivity

LigandReaction Typeee (%)Key Interaction
TangPhos (L2)Iridium hydrogenation96P-stereogenic centers
SegPhos (L9b)Palladium amination97Axial chirality
CPA-1Reductive amination94Hydrogen bonding

Nucleophilic Substitution Dynamics at Pyridyl Nitrogen Centers

The pyridyl nitrogen in (1S)-1-(5-chloro(2-pyridyl))ethylamine serves as a critical site for nucleophilic substitution reactions. The chlorine atom at the 5-position of the pyridine ring activates adjacent positions for displacement via resonance and inductive effects. Experimental studies on analogous 2-aminopyridine derivatives demonstrate that nucleophilic attack occurs preferentially at the 6-position due to the electron-withdrawing nature of the chlorine substituent, which polarizes the aromatic π-system [2].

Table 1: Kinetic Parameters for Nucleophilic Substitution Reactions

NucleophileSolventTemperature (°C)Rate Constant (k, s⁻¹)
MethoxideMethanol25$$3.2 \times 10^{-4}$$
AmmoniaEthanol50$$1.8 \times 10^{-4}$$
HydrazineDimethylformamide80$$5.6 \times 10^{-3}$$

The reaction with methoxide in methanol proceeds via a two-step mechanism: (i) deprotonation of the pyridyl nitrogen to generate a resonance-stabilized anion, followed by (ii) chloride displacement through a concerted aromatic substitution pathway [3]. Density functional theory (DFT) calculations reveal a transition state characterized by partial negative charge localization at the 6-position ($$q = -0.42 \, \text{e}$$) and simultaneous chloride ion dissociation ($$d_{\text{C-Cl}} = 2.1 \, \text{Å}$$) [3].

Electronic Effects of Chloro-Substitution on Reaction Kinetics

The 5-chloro substituent exerts dual electronic effects:

  • Resonance withdrawal: Delocalizes electron density from the pyridine ring through $$-\text{M}$$ effects, increasing electrophilicity at the 6-position.
  • Inductive withdrawal: Stabilizes intermediate anions via $$-I$$ effects, lowering activation energy for nucleophilic attack.

Comparative studies with 5-methyl-2-pyridyl analogs demonstrate a 12-fold rate enhancement for chlorinated derivatives in amination reactions ($$k{\text{rel}} = 12.3$$) [2]. Hammett substituent constants ($$\sigma{\text{meta}} = 0.37$$) correlate linearly with reaction rates ($$R^2 = 0.94$$), confirming the dominance of electronic over steric factors [3].

Table 2: Substituent Effects on Amination Rates

Substituent$$\sigma_{\text{meta}}$$Relative Rate ($$k_{\text{rel}}$$)
-Cl0.3712.3
-Br0.3913.1
-OCH₃-0.270.4

Transition state analysis reveals charge redistribution patterns consistent with an early associative mechanism. The chloro substituent reduces the energy gap between reactant and transition states by $$18.6 \, \text{kJ/mol}$$ compared to unsubstituted pyridine [3].

Solvent-Mediated Stereochemical Outcomes in Amination Reactions

Solvent polarity and hydrogen-bonding capacity significantly influence the stereoselectivity of ethylamine group formation. Polar aprotic solvents like dimethylformamide stabilize zwitterionic intermediates, favoring retention of configuration at the chiral center ($$ee = 92\%$$), while protic solvents promote racemization through proton exchange mechanisms ($$ee = 54\%$$) [2].

Table 3: Solvent Effects on Enantiomeric Excess

SolventDielectric Constant ($$\epsilon$$)Enantiomeric Excess ($$ee\%$$)
Dimethylformamide36.792
Methanol32.754
Tetrahydrofuran7.678

Molecular dynamics simulations show that solvent reorganization energies contribute $$14.3 \, \text{kJ/mol}$$ to the activation barrier in methanol versus $$9.8 \, \text{kJ/mol}$$ in dimethylformamide [3]. The chiral induction mechanism involves solvent-dependent stabilization of diastereomeric transition states, with dimethylformamide preferentially solvating the $$re$$-face of the planar intermediate through dipole-dipole interactions.

Density Functional Theory Analysis of Transition State Geometries

Density functional theory calculations have emerged as the primary computational approach for investigating the transition state geometries of (1s)-1-(5-chloro(2-pyridyl))ethylamine and related chloropyridine derivatives. The theoretical framework for understanding the reactivity of this compound relies heavily on the analysis of frontier molecular orbitals and electronic structure parameters.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap plays a crucial role in determining the chemical reactivity of chloropyridine derivatives. Studies on similar chlorinated pyridine compounds have demonstrated that the electronic properties are significantly influenced by the position and nature of substituents [1]. For (1s)-1-(5-chloro(2-pyridyl))ethylamine, the chlorine atom at the 5-position creates an electron-withdrawing effect that modifies the electron density distribution across the pyridine ring [2].

Transition state calculations using the B3LYP functional with various basis sets have been employed to characterize reaction pathways. Research on photochemical chlorination of pyridine indicates that the activation energy for formation of 2-chloropyridine is 114.60 kilojoules per mole, which represents the lowest barrier among three possible reaction pathways [1]. This finding suggests that the formation of chlorinated pyridine derivatives follows distinct mechanistic pathways that can be predicted through computational analysis.

The molecular electrostatic potential mapping provides critical insights into the reactive sites of (1s)-1-(5-chloro(2-pyridyl))ethylamine. The electrostatic potential analysis reveals that the nitrogen atom in the pyridine ring serves as the primary nucleophilic center, while the carbon atoms adjacent to the nitrogen display increased electrophilic character due to the electron-withdrawing nature of both the chlorine substituent and the pyridine nitrogen [3].

Table 1: Calculated Electronic Properties of Chloropyridine Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (D)
Pyridine-9.26-0.628.642.19
2-Chloropyridine-9.64-1.028.621.57
3-Chloropyridine-9.52-0.898.631.77
4-Chloropyridine-9.58-1.158.430.89

The transition state geometries for nucleophilic substitution reactions involving (1s)-1-(5-chloro(2-pyridyl))ethylamine show characteristic features of electron-deficient aromatic systems. The analysis of bond lengths and angles during the transition state reveals that the carbon-chlorine bond elongates significantly while a new carbon-nucleophile bond begins to form [4]. The concerted nature of these bond changes indicates a typical addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

Vibrational frequency analysis of transition states confirms their authenticity through the presence of a single imaginary frequency corresponding to the reaction coordinate. The intrinsic reaction coordinate calculations demonstrate that the breaking of the carbon-hydrogen bond and the formation of the carbon-chlorine bond occur in a concerted but not synchronous manner [1].

The influence of the chiral ethylamine substituent on transition state geometries becomes particularly evident when comparing reaction pathways for different stereoisomers. Computational studies suggest that the stereochemistry at the chiral center can influence the preferred approach of nucleophiles, leading to different activation energies for the formation of diastereomeric products [5].

Conformational Dynamics in Chiral Recognition Processes

The conformational dynamics of (1s)-1-(5-chloro(2-pyridyl))ethylamine play a fundamental role in chiral recognition processes. Molecular dynamics simulations provide detailed insights into the conformational flexibility and preferred orientations of this chiral compound in various environments.

The rotational barriers around key bonds, particularly the carbon-carbon bond connecting the ethylamine group to the pyridine ring, significantly influence the compound's ability to interact with chiral environments. Computational analysis reveals that the energy barrier for rotation around this bond is approximately 3-5 kilocalories per mole, allowing for rapid interconversion between conformers at room temperature [6].

Chiral recognition studies using computational methods have demonstrated that (1s)-1-(5-chloro(2-pyridyl))ethylamine can form diastereomeric complexes with chiral derivatizing agents. The formation of these complexes involves specific hydrogen bonding patterns and π-π stacking interactions that are highly dependent on the relative stereochemistry of the interacting molecules [7].

Table 2: Conformational Energy Analysis

Dihedral AngleEnergy (kcal/mol)Population (%)Hydrogen Bond Distance (Å)
0.0045.22.85
60°1.2323.13.12
120°2.458.73.45
180°0.8923.02.98

Molecular dynamics simulations of (1s)-1-(5-chloro(2-pyridyl))ethylamine in different solvent environments reveal significant conformational preferences. In polar solvents, the compound tends to adopt extended conformations that maximize solvent-solute interactions, while in nonpolar environments, more compact conformations are favored to minimize unfavorable interactions [8].

The role of intermolecular interactions in determining conformational preferences becomes particularly important in chiral recognition processes. Computational studies have shown that the formation of hydrogen bonds between the amino group of (1s)-1-(5-chloro(2-pyridyl))ethylamine and chiral receptor molecules can stabilize specific conformations by up to 4-6 kilocalories per mole [9].

Temperature-dependent conformational analysis reveals that the conformational equilibrium of (1s)-1-(5-chloro(2-pyridyl))ethylamine is sensitive to thermal effects. At elevated temperatures, higher energy conformers become more populated, potentially altering the chiral recognition properties of the compound [10].

The influence of the chlorine substituent on conformational dynamics is particularly noteworthy. The electron-withdrawing effect of chlorine not only affects the electronic properties of the pyridine ring but also influences the conformational preferences through electrostatic interactions with the ethylamine group [11].

Table 3: Solvent Effects on Conformational Preferences

SolventDielectric ConstantPreferred ConformationRelative Energy (kcal/mol)
Water78.4Extended0.00
Methanol32.6Semi-extended0.45
Chloroform4.8Compact1.23
Cyclohexane2.0Highly compact2.10

Predictive Modeling of Regioselective Functionalization Patterns

The prediction of regioselective functionalization patterns for (1s)-1-(5-chloro(2-pyridyl))ethylamine requires sophisticated computational approaches that account for both electronic and steric effects. The electronic structure of chloropyridine derivatives makes them particularly amenable to nucleophilic aromatic substitution reactions, but the regioselectivity of these reactions depends on multiple factors.

Frontier molecular orbital analysis provides a theoretical framework for predicting regioselectivity. The lowest unoccupied molecular orbital distribution in (1s)-1-(5-chloro(2-pyridyl))ethylamine shows significant electron density at the 2- and 4-positions relative to the nitrogen atom, making these sites most susceptible to nucleophilic attack [12]. However, the presence of the chlorine substituent at the 5-position creates additional complexity in the reactivity pattern.

Computational studies on related chloropyridine systems have demonstrated that the choice between lowest unoccupied molecular orbital and lowest unoccupied molecular orbital plus one is crucial for accurately predicting reactivity trends. For compounds where the chlorine atom is not at the 4-position, the lowest unoccupied molecular orbital plus one often provides better correlation with experimental reactivity patterns [12].

The development of predictive models for functionalization patterns involves the calculation of local reactivity indices such as the Fukui functions and local softness parameters. These quantum chemical descriptors quantify the tendency of specific atomic sites to undergo electrophilic or nucleophilic attack [13].

Table 4: Regioselectivity Prediction Parameters

PositionFukui Function (f⁺)Fukui Function (f⁻)Local SoftnessPredicted Reactivity
C-20.1560.0890.234High nucleophilic
C-30.0780.0450.112Moderate
C-40.1980.1120.287Very high nucleophilic
C-50.0340.1560.089Low nucleophilic
C-60.1230.0780.189Moderate nucleophilic

The application of machine learning algorithms to predict functionalization patterns represents an emerging area in computational chemistry. These approaches combine quantum chemical descriptors with experimental data to develop robust predictive models that can guide synthetic strategies [14].

Electrochemical functionalization patterns have been predicted using computational methods, with particular attention to the role of electroreductive conditions in promoting regioselective alkylation. The computational analysis suggests that the temporary dearomatization of the pyridine ring during electroreduction creates new reactive sites that differ from those predicted under thermal conditions [14].

The influence of reaction conditions on regioselectivity has been modeled using transition state theory combined with statistical mechanical approaches. These calculations predict that temperature, solvent polarity, and the nature of the nucleophile all contribute significantly to the observed regioselectivity patterns [15].

Computational prediction of functionalization patterns also considers the potential for multiple substitution events. The electronic effects of the first substituent can dramatically alter the reactivity of remaining positions, leading to complex selectivity patterns that require careful theoretical analysis [15].

Table 5: Predicted Activation Energies for Different Functionalization Sites

Reaction SiteNucleophileActivation Energy (kcal/mol)Predicted Selectivity
C-2Methoxide18.4Moderate
C-3Methoxide22.1Low
C-4Methoxide15.7High
C-6Methoxide19.8Moderate

The integration of multiple computational approaches, including density functional theory calculations, molecular dynamics simulations, and machine learning methods, provides a comprehensive framework for understanding and predicting the reactivity of (1s)-1-(5-chloro(2-pyridyl))ethylamine. These computational insights are essential for the rational design of synthetic strategies and the development of new methodologies for the functionalization of chiral pyridine derivatives.

XLogP3

0.8

Dates

Last modified: 08-19-2023

Explore Compound Types